2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid
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Overview
Description
2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The introduction of the ethyl and 2-methylpropan-2-yl groups is achieved through a series of substitution reactions, often using reagents such as ethyl bromide and tert-butyl chloroformate under basic conditions. The final step involves the coupling of the amino group with the benzoic acid derivative, which can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and tert-butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid
- Ethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(4-methylphenyl)sulfonylhex-4-enoate
Uniqueness
2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-6-16(14(19)20-15(3,4)5)12-8-7-10(2)9-11(12)13(17)18/h7-9H,6H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABIULDTEDCGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)C)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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